molecular formula C9H16O2 B13496876 Ethyl 3-methyl-2-methylidenepentanoate

Ethyl 3-methyl-2-methylidenepentanoate

Cat. No.: B13496876
M. Wt: 156.22 g/mol
InChI Key: QGAJWFKMFJHXSA-UHFFFAOYSA-N
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Description

Significance and Research Context within α,β-Unsaturated Esters

α,β-Unsaturated esters are a pivotal class of compounds in organic synthesis, serving as versatile building blocks for a wide array of more complex molecules. Their reactivity is characterized by the conjugated system of the carbon-carbon double bond and the carbonyl group of the ester. This arrangement renders the β-carbon electrophilic and susceptible to nucleophilic attack, a reactivity pattern known as vinylogous. This intrinsic property allows them to participate in a variety of crucial carbon-carbon bond-forming reactions, including Michael additions and Diels-Alder reactions. wikipedia.org

The presence of substituents on the α and β carbons, as seen in Ethyl 3-methyl-2-methylidenepentanoate, significantly influences the steric and electronic properties of the molecule, thereby modulating its reactivity. The tetrasubstituted nature of the double bond in this specific compound makes its synthesis particularly challenging, as many standard olefination methods are less effective for creating sterically hindered alkenes. The successful synthesis of such compounds opens avenues for creating complex molecular architectures with precise control over stereochemistry, which is of paramount importance in the synthesis of natural products and pharmaceutically active compounds.

Historical Development of Research on Related Methylidene Esters

The synthesis of α,β-unsaturated esters, including methylidene derivatives, has a rich history intertwined with the development of some of the most fundamental reactions in organic chemistry. Early methods often relied on condensation reactions, which provided access to simpler unsaturated systems.

A significant leap forward came with the discovery of the Wittig reaction in the mid-20th century. This method, utilizing phosphonium (B103445) ylides, offered a reliable way to form carbon-carbon double bonds with good control over their location. However, the synthesis of tetrasubstituted alkenes via the Wittig reaction has limitations, particularly when using ylides derived from secondary alkyl halides.

Subsequent advancements led to the development of the Horner-Wadsworth-Emmons (HWE) reaction, which employs phosphonate (B1237965) carbanions. The HWE reaction often provides better yields and stereoselectivity for the synthesis of E-alkenes, especially with sterically hindered ketones. Further modifications, such as the Julia-Kocienski olefination, have provided powerful tools for the stereoselective synthesis of complex alkenes, including those with multiple substituents. These historical developments in olefination chemistry have laid the groundwork for tackling the synthesis of challenging molecules like this compound.

Current Research Landscape and Academic Interest in this compound

Direct academic literature specifically detailing the synthesis and applications of this compound is limited. However, the broader class of tetrasubstituted α,β-unsaturated esters is of significant contemporary interest. Current research focuses on the development of novel catalytic methods that can achieve the synthesis of these sterically demanding structures with high efficiency and stereoselectivity.

Modern synthetic efforts are geared towards overcoming the limitations of classical olefination reactions. This includes the use of transition metal-catalyzed cross-coupling reactions, metathesis, and novel catalytic olefination protocols. The academic interest lies in the ability to construct quaternary carbon centers and highly substituted double bonds, which are common motifs in complex natural products and bioactive molecules. While direct research on this compound may not be abundant, the principles and methodologies being developed for related complex unsaturated esters are directly applicable to its synthesis and potential applications.

Overview of Major Research Areas and Methodological Approaches

The synthesis of this compound, a tetrasubstituted α,β-unsaturated ester, requires advanced synthetic strategies due to the steric hindrance around the double bond. Several methodological approaches are actively being researched for the synthesis of such complex alkenes.

Olefination Reactions:

Wittig Reaction: While traditional Wittig reactions are often challenging for preparing tetrasubstituted alkenes, modifications and the use of highly reactive ylides can sometimes be employed.

Horner-Wadsworth-Emmons (HWE) Reaction: This is often a more effective alternative to the Wittig reaction for hindered systems, typically favoring the formation of the (E)-isomer. The use of specific phosphonates and reaction conditions can influence the stereochemical outcome.

Julia-Kocienski Olefination: This method is renowned for its high (E)-selectivity in alkene synthesis and its tolerance of a wide range of functional groups, making it a powerful tool for complex targets.

Catalytic Methods:

Cross-Coupling Reactions: Palladium-catalyzed reactions, such as the Suzuki and Heck couplings, are increasingly used to construct highly substituted alkenes. These methods offer mild reaction conditions and broad functional group compatibility.

Metathesis: Alkene metathesis, particularly cross-metathesis, has emerged as a powerful strategy for the synthesis of tetrasubstituted olefins, although it can be challenging and highly dependent on the catalyst and substrates.

Spectroscopic Characterization:

The characterization of this compound would rely on standard spectroscopic techniques. Below is a table of expected spectroscopic data based on its structure and data from analogous compounds.

Spectroscopic Data This compound
1H NMR δ (ppm): ~1.1 (t, 3H, -OCH2CH3), ~1.2 (d, 3H, -CH(CH3)CH2CH3), ~1.8 (s, 3H, =C(CH3)COOEt), ~2.2 (m, 1H, -CH(CH3)CH2CH3), ~1.5 (m, 2H, -CH(CH3)CH2CH3), ~4.2 (q, 2H, -OCH2CH3), ~5.8 (s, 1H, =CH2)
13C NMR δ (ppm): ~14 (-OCH2CH3), ~18 (-CH(CH3)CH2CH3), ~20 (=C(CH3)COOEt), ~29 (-CH(CH3)CH2CH3), ~40 (-CH(CH3)CH2CH3), ~60 (-OCH2CH3), ~125 (=CH2), ~140 (=C(CH3)COOEt), ~145 (C=CH2), ~168 (C=O)
IR ν (cm-1): ~2970 (C-H, sp3), ~1715 (C=O, ester), ~1640 (C=C, alkene)
Mass Spec (EI) m/z: Expected molecular ion peak at 170.13, with fragmentation patterns corresponding to the loss of ethoxy and ethyl groups.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C9H16O2

Molecular Weight

156.22 g/mol

IUPAC Name

ethyl 3-methyl-2-methylidenepentanoate

InChI

InChI=1S/C9H16O2/c1-5-7(3)8(4)9(10)11-6-2/h7H,4-6H2,1-3H3

InChI Key

QGAJWFKMFJHXSA-UHFFFAOYSA-N

Canonical SMILES

CCC(C)C(=C)C(=O)OCC

Origin of Product

United States

Synthetic Methodologies for Ethyl 3 Methyl 2 Methylidenepentanoate and Its Congeners

Direct Synthetic Routes to Ethyl 3-methyl-2-methylidenepentanoate

Direct synthetic methods focus on the formation of the crucial α-methylidene group in a single key step, typically starting from a carbonyl compound or an ester with an available α-hydrogen. These approaches are often favored for their efficiency and atom economy.

Condensation Reactions for α-Methylidene Ester Formation

Condensation reactions provide a straightforward pathway to α-methylidene esters by forming a new carbon-carbon bond between the α-carbon of an ester and a one-carbon electrophile, typically formaldehyde (B43269) or its equivalent. This process is analogous to an aldol-type condensation.

For the synthesis of this compound, the precursor would be ethyl 3-methylpentanoate (B1260497). The reaction involves the generation of an enolate from this precursor using a suitable base, which then acts as a nucleophile, attacking the electrophilic carbon of formaldehyde. The resulting β-hydroxy ester intermediate readily undergoes dehydration, often under the reaction conditions, to yield the target α-methylidene ester.

A related industrial process involves the vapor-phase condensation of carboxylic acids or their esters with formaldehyde over a solid catalyst. For instance, processes have been developed for the condensation of n-pentanoic acid with formaldehyde to produce 2-methylenepentanoic acid. google.com Applying this principle, ethyl 3-methylpentanoate could be reacted with formaldehyde in the vapor phase over a basic or mixed-metal oxide catalyst at elevated temperatures to facilitate the condensation and subsequent dehydration.

Table 1: Representative Catalysts and Conditions for Vapor-Phase Condensation This table is illustrative of general conditions for similar reactions, as specific data for the target compound is not available.

Catalyst Temperature (°C) Key Feature
Basic Zeolite 300-400 Shape selectivity, prevents side reactions.
Silica-supported KOH 400-500 High surface area, promotes dehydration. google.com

Wittig and Horner-Wadsworth-Emmons Olefination Strategies

Olefination reactions are among the most reliable methods for converting carbonyl groups into alkenes. The Wittig and Horner-Wadsworth-Emmons (HWE) reactions are cornerstone strategies for this transformation and are directly applicable to the synthesis of this compound from its corresponding α-keto ester, ethyl 3-methyl-2-oxopentanoate. google.com

Wittig Reaction The Wittig reaction utilizes a phosphorus ylide, known as a Wittig reagent, to convert a ketone or aldehyde into an alkene. wikipedia.orglumenlearning.com For the synthesis of the target compound, the key precursor is ethyl 3-methyl-2-oxopentanoate. This α-keto ester is reacted with methylenetriphenylphosphorane (B3051586) (Ph₃P=CH₂), which is typically generated in situ from methyltriphenylphosphonium (B96628) bromide and a strong base like n-butyllithium or sodium amide. libretexts.org The nucleophilic ylide attacks the ketone's carbonyl carbon, leading to the formation of an oxaphosphetane intermediate, which then collapses to form the desired alkene and triphenylphosphine (B44618) oxide. wikipedia.orglibretexts.org The reliability and wide applicability of the Wittig reaction make it a standard tool for introducing a methylene (B1212753) group. lumenlearning.comorganicchemistrydata.org

Horner-Wadsworth-Emmons (HWE) Reaction The Horner-Wadsworth-Emmons (HWE) reaction is a widely used modification of the Wittig reaction that employs a phosphonate-stabilized carbanion. wikipedia.orgconicet.gov.ar These carbanions are generally more nucleophilic than the corresponding Wittig ylides and react readily with aldehydes and ketones. orgsyn.org A significant advantage of the HWE reaction is that the byproduct, a water-soluble phosphate (B84403) salt, is easily removed during workup, simplifying purification. orgsyn.org

In this approach, a phosphonate (B1237965) ester such as triethyl phosphonoacetate is deprotonated with a base (e.g., sodium hydride) to form a nucleophilic carbanion. This carbanion then reacts with the precursor, ethyl 3-methyl-2-oxopentanoate, to produce the target this compound, typically with a high preference for the (E)-isomer where applicable, though stereoselectivity is not a factor for a terminal alkene. wikipedia.org

Table 2: Comparison of Wittig and HWE Reactions for Methylenation

Feature Wittig Reaction Horner-Wadsworth-Emmons (HWE) Reaction
Reagent Phosphorus Ylide (e.g., Ph₃P=CH₂) Phosphonate Carbanion
Precursor Methyltriphenylphosphonium salt Dialkyl phosphonate (e.g., triethyl phosphonoacetate)
Base Strong, non-nucleophilic (e.g., n-BuLi) Milder bases can be used (e.g., NaH, NaOEt)
Byproduct Triphenylphosphine oxide (often difficult to separate) Water-soluble phosphate salt (easy to separate)

| Reactivity | Highly reactive; less stable ylides can be difficult to handle. | More nucleophilic carbanion; often more tolerant of functional groups. wikipedia.org |

Knoevenagel Condensation Approaches for Methylidene Formation

The Knoevenagel condensation is a versatile carbon-carbon bond-forming reaction that involves the reaction of an aldehyde or ketone with a compound containing an active methylene group, catalyzed by a weak base such as an amine (e.g., piperidine). jk-sci.compurechemistry.org

To synthesize this compound via this route, the precursor ethyl 3-methylpentanoate would serve as the active methylene component, although its α-protons are only weakly acidic. The reaction would be conducted with formaldehyde as the carbonyl component. The amine catalyst first deprotonates the ester at the α-position to generate a low concentration of the enolate. jove.com This enolate then adds to formaldehyde. The resulting adduct undergoes base-catalyzed dehydration to yield the final α,β-unsaturated product. youtube.com The reaction is driven forward by the formation of the conjugated system. While traditionally used with more activated methylene compounds like malonic esters, the Knoevenagel condensation can be adapted for less acidic substrates under specific conditions. purechemistry.orgmdpi.com

Multi-Step Synthesis Pathways Involving Precursors

Multi-step syntheses allow for the construction of the target molecule through a sequence of reactions, often starting from more readily available materials. These pathways typically involve the initial synthesis of a key intermediate, which is then transformed into the final product.

Synthesis from β-Keto Esters and Related Intermediates

The β-keto ester, ethyl 3-methyl-2-oxopentanoate, is a pivotal intermediate that can be synthesized and then converted to the target compound. google.com One common route to such β-keto esters is the Claisen condensation of two different esters. Alternatively, it can be prepared via the oxidation of the corresponding β-hydroxy ester, ethyl 2-hydroxy-3-methylpentanoate, using oxidizing agents like pyridinium (B92312) chlorochromate (PCC). google.com

Once the β-keto ester is obtained, it can be subjected to α-methylenation. A classic method for this is the Mannich reaction. The keto-ester is treated with formaldehyde and a secondary amine (such as dimethylamine) in an acidic medium to form a β-dimethylamino ketone, known as a Mannich base. This intermediate is then quaternized by treatment with methyl iodide, followed by elimination using a base to generate the exocyclic double bond.

A more modern and efficient alternative involves the use of Eschenmoser's salt (dimethyl(methylidene)ammonium iodide). wikipedia.org The enolate of the β-keto ester, formed by treatment with a non-nucleophilic base like lithium diisopropylamide (LDA), reacts directly with Eschenmoser's salt to introduce the dimethylaminomethyl group at the α-position. Subsequent elimination yields the α-methylidene ester. wikipedia.orgwikipedia.org This method is often preferred for its mild conditions and high yields. orgsyn.org

Table 3: General Protocol for α-Methylenation via Mannich/Eschenmoser Route

Step Reagents Intermediate Purpose
1. Enolate Formation Ethyl 3-methyl-2-oxopentanoate, LDA, THF, -78 °C Lithium enolate Generates the nucleophile.
2. Aminomethylation Eschenmoser's salt ([CH₂=N(CH₃)₂]⁺I⁻) α-(dimethylaminomethyl)-β-keto ester Installs the precursor to the methylidene group. wikipedia.org

| 3. Elimination | Heat or mild base | this compound | Forms the exocyclic double bond. |

Transformations from Substituted Pentanoic Acid Derivatives

An alternative multi-step approach begins with a simple pentanoic acid derivative, such as ethyl 3-methylpentanoate, and introduces the double bond through a sequence of functional group manipulations at the α-position.

One common strategy involves α-selenation followed by oxidative elimination. The ester is first deprotonated with a strong base like LDA to form the lithium enolate. This enolate is then quenched with an electrophilic selenium reagent, typically phenylselenyl bromide (PhSeBr), to yield an α-phenylselenyl ester. The selenium moiety is then oxidized, usually with hydrogen peroxide (H₂O₂) or meta-chloroperoxybenzoic acid (m-CPBA). This oxidation triggers a syn-elimination of the resulting selenoxide, which proceeds under mild conditions to form the α,β-unsaturated ester. This method is highly effective for introducing double bonds where direct dehydration is not feasible.

General Scheme for Selenoxide Elimination:

Enolate Formation: Ethyl 3-methylpentanoate + LDA → Lithium enolate

Selenenylation: Lithium enolate + PhSeBr → Ethyl 2-(phenylselanyl)-3-methylpentanoate

Oxidation & Elimination: α-phenylselanyl ester + H₂O₂ → [Selenoxide intermediate] → this compound + PhSeOH

This sequence provides a reliable, albeit multi-step, route to the target compound from a saturated ester precursor.

Table of Compounds Mentioned

Compound Name
n-Butyllithium
Diethyl phosphonate
Dimethylamine
Dimethyl(methylidene)ammonium iodide (Eschenmoser's salt)
Ethyl 2-hydroxy-3-methylpentanoate
This compound
Ethyl 3-methyl-2-oxopentanoate
Ethyl 3-methylpentanoate
Formaldehyde
Hydrogen peroxide
Lithium diisopropylamide (LDA)
meta-Chloroperoxybenzoic acid (m-CPBA)
Methyl iodide
Methyltriphenylphosphonium bromide
Phenylselenyl bromide
Piperidine
Pyridinium chlorochromate (PCC)
Sodium amide
Sodium hydride
Triethyl phosphonoacetate
Triphenylphosphine oxide

Asymmetric Synthesis Approaches for Chiral Analogues

The creation of chiral analogues of this compound, where the stereocenter at the C3 position is controlled, is of considerable interest for applications in medicinal chemistry and materials science. Asymmetric synthesis provides a direct route to enantiomerically enriched compounds, and several strategies have been developed to this end.

One of the most reliable methods for introducing chirality is through the use of chiral auxiliaries . These are stereogenic groups that are temporarily incorporated into the substrate to direct the stereochemical outcome of a subsequent reaction. After the desired transformation, the auxiliary is removed to yield the chiral product. For the synthesis of chiral α,β-unsaturated esters, auxiliaries such as pseudoephedrine and Evans oxazolidinones have proven effective. wikipedia.orgacs.org For instance, an α,β-unsaturated amide can be prepared from a chiral amine like (S,S)-(+)-pseudoephedrine. The conjugate addition of a nucleophile to this system is then directed by the chiral auxiliary, leading to the formation of a new stereocenter with high diastereoselectivity. Subsequent cleavage of the auxiliary reveals the chiral carboxylic acid or ester. acs.org

Table 1: Common Chiral Auxiliaries in Asymmetric Synthesis

Chiral Auxiliary Typical Application Key Features
Pseudoephedrine Asymmetric alkylation, conjugate addition Inexpensive, commercially available, high diastereoselectivity
Evans Oxazolidinones Aldol reactions, alkylations, conjugate additions High levels of stereocontrol, predictable stereochemical outcomes

Catalytic Strategies in the Synthesis of this compound

Catalytic methods offer a more atom-economical and efficient alternative to stoichiometric approaches. The development of transition metal and organocatalytic systems has revolutionized the synthesis of complex molecules, including α,β-unsaturated esters.

Transition metal catalysis provides powerful tools for the construction of carbon-carbon bonds. Palladium-catalyzed cross-coupling reactions, such as the Suzuki, Stille, and Negishi reactions, are widely used for the synthesis of substituted alkenes with high stereoselectivity. nih.gov For example, a vinyl halide or triflate can be coupled with an organometallic reagent in the presence of a palladium catalyst to form the desired α,β-unsaturated ester. While specific examples for this compound are not prevalent in the literature, the general applicability of these methods is well-established.

Ruthenium-catalyzed olefin metathesis is another powerful strategy for the formation of carbon-carbon double bonds and could be envisioned for the synthesis of this compound congeners.

Organocatalysis, the use of small organic molecules to catalyze chemical reactions, has emerged as a major area of research in asymmetric synthesis. For the stereocontrolled synthesis of molecules related to this compound, organocatalytic Michael additions and allylic alkylations are particularly relevant.

Chiral amines, such as those derived from cinchona alkaloids, can catalyze the conjugate addition of nucleophiles to α,β-unsaturated carbonyl compounds, leading to the formation of a new stereocenter with high enantioselectivity. nih.gov Similarly, organocatalysts can be employed in the asymmetric allylic alkylation of Morita-Baylis-Hillman (MBH) carbonates. researchgate.net In this approach, a chiral catalyst, often a modified cinchona alkaloid, promotes the reaction between the MBH carbonate and a nucleophile, affording optically active α-methylene-β-substituted esters. researchgate.net

Table 2: Comparison of Catalytic Methods

Catalytic Method Catalyst Type Advantages Potential Limitations
Transition Metal Catalysis Palladium, Ruthenium, etc. High efficiency, broad substrate scope, high stereoselectivity Catalyst cost, potential for metal contamination in the product
Organocatalysis Chiral amines, thioureas, etc. Metal-free, often milder reaction conditions, high enantioselectivity Catalyst loading can be higher than with metal catalysts

Biocatalysis offers a green and highly selective approach to the synthesis of chiral molecules. While the direct enzymatic synthesis of this compound may not be established, enzymatic reactions can be applied to the synthesis of its chiral analogues. For instance, ene-reductases (ERs) are enzymes that can catalyze the asymmetric reduction of carbon-carbon double bonds in activated alkenes, such as α,β-unsaturated esters. mdpi.com By selecting the appropriate ene-reductase, it is possible to reduce a prochiral α,β-unsaturated ester to either the (R)- or (S)-configured saturated ester with high enantioselectivity. This approach could be used to generate chiral precursors that can then be further elaborated to the target molecule.

Atom Economy and Green Chemistry Considerations in Synthetic Design

The principles of green chemistry are increasingly influencing the design of synthetic routes. Atom economy, which measures the efficiency of a reaction in converting reactants to the desired product, is a key consideration.

Traditional olefination methods like the Wittig reaction often suffer from poor atom economy due to the formation of stoichiometric amounts of triphenylphosphine oxide as a byproduct. scielo.br In contrast, catalytic methods generally offer better atom economy.

The Knoevenagel condensation, which involves the reaction of an aldehyde or ketone with an active methylene compound, can be a greener alternative for the synthesis of α,β-unsaturated compounds. scielo.brresearchgate.net The use of solid catalysts, such as basic zeolites, can further enhance the green credentials of this reaction by simplifying catalyst separation and reuse. scielo.brresearchgate.net

Chemical Reactivity and Mechanistic Investigations of Ethyl 3 Methyl 2 Methylidenepentanoate

Reactivity of the α,β-Unsaturated Ester Functional Group

The defining feature of Ethyl 3-methyl-2-methylidenepentanoate is the α,β-unsaturated ester system. The electron-withdrawing nature of the ethyl carboxylate group polarizes the carbon-carbon double bond, rendering the β-carbon electrophilic and susceptible to attack by nucleophiles. This electronic arrangement governs much of its reactivity.

Michael Addition Reactions and Conjugate Additions

The Michael addition, or conjugate 1,4-addition, is a characteristic reaction for α,β-unsaturated carbonyl compounds like this compound. wikipedia.orgmasterorganicchemistry.com In this reaction, a nucleophile (the Michael donor) adds to the β-carbon of the unsaturated ester (the Michael acceptor). wikipedia.org The driving force for this process is the formation of a thermodynamically more stable carbon-carbon single bond at the expense of a pi bond. masterorganicchemistry.com

The general mechanism proceeds in three steps:

Formation of a nucleophile (e.g., an enolate from a β-dicarbonyl compound).

Nucleophilic attack at the β-carbon of the unsaturated ester, leading to a new enolate intermediate. masterorganicchemistry.com

Protonation of the enolate to yield the final 1,4-adduct. masterorganicchemistry.com

A wide range of nucleophiles, known as Michael donors, can participate in this reaction. These include stabilized carbanions derived from malonic esters, β-keto esters, and cyanoacetates, as well as softer nucleophiles like amines (aza-Michael addition) and thiols. libretexts.org The choice of nucleophile and reaction conditions can influence the stereochemical outcome of the reaction, especially since the addition can create new stereocenters. libretexts.org

Due to the steric hindrance around the double bond from the methyl group at the α-position and the ethyl group at the β-position, the reactivity of this compound in Michael additions may be lower compared to less substituted acrylates. The reaction conditions, such as the choice of base and solvent, would be critical in overcoming this steric hindrance.

Table 1: Illustrative Examples of Michael Addition with α,β-Unsaturated Esters

Michael Acceptor (Analog) Michael Donor Catalyst/Solvent Product
Ethyl acrylate (B77674) Diethyl malonate Sodium ethoxide / Ethanol (B145695) Diethyl 2-(2-ethoxycarbonylethyl)malonate
Methyl crotonate Nitromethane DBU / THF Methyl 4-nitro-3-methylbutanoate
Ethyl 2-methylacrylate Thiophenol Triethylamine (B128534) / CH2Cl2 Ethyl 2-methyl-3-(phenylthio)propanoate

Cycloaddition Reactions (e.g., Diels-Alder, [4+2] Annulations)

As an activated alkene, this compound can act as a dienophile ("diene-lover") in Diels-Alder reactions. The Diels-Alder is a [4+2] cycloaddition that occurs between a conjugated diene and a dienophile to form a six-membered ring, typically a cyclohexene (B86901) derivative. wikipedia.orgucalgary.ca The reaction is highly valuable in synthesis due to its ability to form two new carbon-carbon bonds and up to four new stereocenters in a single, stereospecific step. wikipedia.org

The reactivity of the dienophile is enhanced by the presence of electron-withdrawing groups, such as the ester group in this compound. masterorganicchemistry.comlibretexts.org This polarization lowers the energy of the dienophile's Lowest Unoccupied Molecular Orbital (LUMO), facilitating the interaction with the Highest Occupied Molecular Orbital (HOMO) of the diene.

The reaction of this compound with a diene, such as 1,3-butadiene, would be expected to yield a substituted cyclohexene. The substitution pattern on the alkene influences the regioselectivity and stereoselectivity of the cycloaddition. For this specific compound, the presence of substituents on both carbons of the double bond would lead to a complex, substituted cyclohexene product. The reaction is typically concerted and proceeds via a cyclic transition state, retaining the stereochemistry of the dienophile in the product. ucalgary.ca

Table 2: Representative Diels-Alder Reactions with α,β-Unsaturated Ester Dienophiles

Diene Dienophile (Analog) Conditions Product
1,3-Butadiene Methyl acrylate Toluene, 150 °C Methyl cyclohex-3-enecarboxylate
Cyclopentadiene Ethyl propiolate Diethyl ether, 0 °C Ethyl bicyclo[2.2.1]hepta-2,5-dienecarboxylate
Anthracene Maleic anhydride Xylene, reflux 9,10-Dihydro-9,10-ethanoanthracene-11,12-dicarboxylic anhydride

Hydrogenation and Reduction Pathways

The double bond and the ester carbonyl group in this compound are both susceptible to reduction. The specific outcome depends on the reagents and conditions employed.

Catalytic hydrogenation, typically using hydrogen gas (H₂) and a metal catalyst (e.g., Palladium on carbon (Pd/C), Platinum(IV) oxide (PtO₂), or Raney Nickel), will preferentially reduce the carbon-carbon double bond. researchgate.net This reaction is highly efficient for saturating the alkene of α,β-unsaturated esters to yield the corresponding saturated ester, Ethyl 3-methyl-2-methylpentanoate. The reaction is generally exothermic and proceeds via syn-addition of hydrogen across the double bond.

Reduction of the ester group requires more powerful reducing agents. Reagents like Lithium aluminum hydride (LiAlH₄) are strong enough to reduce both the alkene and the ester functionality, ultimately yielding the corresponding saturated alcohol, 3-methyl-2-methylpentan-1-ol. Selective reduction of the ester in the presence of the alkene is challenging but can sometimes be achieved with specific reagents under controlled conditions. Conversely, selective reduction of the double bond without affecting the ester is readily accomplished with catalytic hydrogenation. researchgate.net

Table 3: Typical Reduction Pathways for α,β-Unsaturated Esters

Substrate (Analog) Reagent/Catalyst Product Functional Group Reduced
Ethyl crotonate H₂, Pd/C Ethyl butyrate C=C double bond
Methyl cinnamate LiAlH₄, then H₃O⁺ 3-Phenyl-1-propanol C=O and C=C
Ethyl acrylate NaBH₄, CeCl₃ (Luche reduction) Ethyl acrylate No reaction (alkene unaffected)

Reactions Involving the Ester Moiety

The ethyl ester group of the molecule undergoes reactions typical of carboxylic acid derivatives, including nucleophilic acyl substitution.

Transesterification Processes

Transesterification is the process of converting one ester into another by reacting it with an alcohol in the presence of a catalyst. wikipedia.orglibretexts.org This reaction is an equilibrium process and can be catalyzed by either an acid (e.g., H₂SO₄) or a base (e.g., sodium alkoxide). masterorganicchemistry.com To drive the reaction to completion, a large excess of the reactant alcohol is typically used, or the alcohol byproduct is removed as it forms. wikipedia.org

For this compound, reaction with methanol (B129727) and an acid catalyst would produce Mthis compound and ethanol. The mechanism under acidic conditions involves protonation of the carbonyl oxygen, making the carbonyl carbon more electrophilic for attack by the new alcohol. libretexts.org Under basic conditions, the mechanism involves nucleophilic attack of an alkoxide on the carbonyl carbon to form a tetrahedral intermediate, followed by the elimination of the original alkoxy group (ethoxide in this case). masterorganicchemistry.com The steric hindrance around the carbonyl group in this molecule might slow the reaction rate compared to less substituted esters. researchgate.net

Hydrolysis and Saponification Kinetics

Ester hydrolysis is the cleavage of an ester into a carboxylic acid and an alcohol. This can be achieved under acidic or basic conditions.

Acid-Catalyzed Hydrolysis : In the presence of a strong acid and water, the ester is hydrolyzed to 3-methyl-2-methylidenepentanoic acid and ethanol. This is a reversible equilibrium reaction, and the mechanism is the reverse of Fischer esterification.

Base-Promoted Hydrolysis (Saponification) : This is an irreversible reaction where a base, typically sodium hydroxide (B78521) (NaOH), is used to hydrolyze the ester. chemrxiv.org The products are the salt of the carboxylic acid (sodium 3-methyl-2-methylidenepentanoate) and ethanol. The reaction is effectively irreversible because the final step is an acid-base reaction between the carboxylic acid and the alkoxide, forming a carboxylate salt that is unreactive towards nucleophiles.

Table 4: General Rate Constants for Saponification of Various Ethyl Esters

Ester Temperature (°C) Rate Constant, k (L mol⁻¹ s⁻¹)
Ethyl acetate 25 ~0.11
Ethyl propionate 25 ~0.05
Ethyl acrylate 30 ~0.65
Ethyl benzoate 25 ~0.002

Note: Data are illustrative and compiled from various sources for comparison. The rate for this compound is not available but is expected to be influenced by steric factors.

Derivatization to Amides, Acids, or Other Ester Variants

The ethyl ester group in this compound can be converted into other functional groups such as amides, carboxylic acids, and different ester variants through standard organic transformations. These reactions are fundamental in modifying the compound's properties for various applications.

Amide Formation: Amidation of this compound can be achieved by reacting it with ammonia (B1221849) or a primary or secondary amine. This reaction, often referred to as aminolysis, typically requires heating and can be catalyzed by the reactants themselves or by the addition of a Lewis acid. The general mechanism involves the nucleophilic attack of the amine on the electrophilic carbonyl carbon of the ester, followed by the elimination of ethanol.

Hydrolysis to Carboxylic Acid: The ester can be hydrolyzed to the corresponding carboxylic acid, 3-methyl-2-methylidenepentanoic acid, under either acidic or basic conditions. Acid-catalyzed hydrolysis is a reversible process and is the reverse of Fischer esterification. Basic hydrolysis, or saponification, is an irreversible reaction that proceeds via nucleophilic acyl substitution, with the hydroxide ion acting as the nucleophile. The initial product is the carboxylate salt, which is then protonated in a separate workup step to yield the carboxylic acid. For instance, the hydrolysis of α-amino acid esters has been studied in the presence of metal complexes, which can significantly accelerate the reaction rate. nih.govrsc.org

Transesterification: Transesterification is the process of exchanging the ethyl group of the ester with another alkyl group from an alcohol. This reaction can be catalyzed by either an acid or a base. masterorganicchemistry.com To drive the equilibrium towards the desired product, the alcohol reactant is often used in large excess. masterorganicchemistry.com This method is particularly useful for synthesizing a variety of ester derivatives from a common precursor. For example, the transesterification of ethyl esters with methanol is a common method for producing methyl esters. researchgate.net

TransformationReagentsProductGeneral Conditions
AmidationAmine (R-NH₂)N-substituted-3-methyl-2-methylidenepentanamideHeating, with or without catalyst
Hydrolysis (Basic)Aqueous base (e.g., NaOH), then acid workup3-methyl-2-methylidenepentanoic acidHeating
TransesterificationAlcohol (R'-OH), acid or base catalystAlkyl 3-methyl-2-methylidenepentanoateExcess alcohol, heating
Table 1: Derivatization Reactions of this compound.

Transformations at the Methylidene Group (Exocyclic Double Bond)

The exocyclic double bond in this compound is a key site of reactivity, participating in electrophilic additions, radical reactions, and various metal-catalyzed transformations.

Electrophilic Additions to the Exocyclic Alkene

The carbon-carbon double bond of this compound can undergo electrophilic addition reactions. In these reactions, an electrophile attacks the π electrons of the double bond, leading to the formation of a carbocation intermediate, which is then attacked by a nucleophile.

A classic example is the addition of hydrogen halides, such as hydrogen bromide (HBr). libretexts.orgopenstax.org The reaction is initiated by the protonation of the double bond by the electrophilic hydrogen of HBr, forming a carbocation. libretexts.orgopenstax.org The regioselectivity of this addition is governed by Markovnikov's rule, which states that the hydrogen atom adds to the carbon atom that already has the greater number of hydrogen atoms. The subsequent attack of the bromide ion on the carbocation yields the final product. libretexts.orgopenstax.org

Similarly, halogens like bromine (Br₂) can add across the double bond. The reaction proceeds through a cyclic bromonium ion intermediate, which is then opened by the attack of a bromide ion.

Radical Reactions at the Methylidene Center

The methylidene group can also participate in radical reactions. A well-known example is the thiol-ene reaction, which involves the radical addition of a thiol to the double bond. wikipedia.org This reaction can be initiated by light or a radical initiator and proceeds via a chain mechanism involving a thiyl radical. wikipedia.org The addition is typically anti-Markovnikov, with the sulfur atom adding to the less substituted carbon of the double bond. wikipedia.org The kinetics of thiol-ene reactions are influenced by the structure of the alkene. nih.govresearchgate.net

Alkyl radicals, generated from various precursors, can also add to the double bond in a similar fashion, leading to the formation of a new carbon-carbon bond. iu.edu

Olefin Metathesis and Cross-Coupling Reactions

The exocyclic double bond of this compound is a suitable substrate for olefin metathesis reactions. Cross-metathesis with other olefins, such as ethylene (B1197577) or styrene, can be used to synthesize new α,β-unsaturated esters with different substituents. nih.govuwindsor.cabeilstein-journals.orgorganic-chemistry.orgifpenergiesnouvelles.frnih.gov These reactions are typically catalyzed by ruthenium-based catalysts, such as Grubbs' catalysts. uwindsor.cautc.edu

Cross-coupling reactions, such as the Heck reaction and Suzuki-Miyaura coupling, provide another avenue for functionalizing the methylidene group. For instance, if a halide is present at the α-position, a Heck reaction with an alkene can be performed to form a new carbon-carbon bond. organic-chemistry.org Similarly, a Suzuki-Miyaura coupling of an α-bromo-α,β-unsaturated ester with a boronic acid can be used to introduce an aryl or vinyl group. nih.gov

Reaction TypeExample ReagentGeneral Product TypeCatalyst/Initiator
Electrophilic AdditionHBrα-Bromo-β-methylpentanoateNone
Radical AdditionThiol (R-SH)Thioether derivativeRadical initiator or light
Olefin Cross-MetathesisStyreneStyrenyl-substituted esterRuthenium catalyst
Heck Coupling (from α-halo ester)Alkeneα-Alkenyl-α,β-unsaturated esterPalladium catalyst
Table 2: Transformations at the Methylidene Group.

Mechanistic Studies of Key Transformations

Understanding the mechanisms of the reactions involving this compound is crucial for optimizing reaction conditions and predicting product outcomes. Kinetic and isotopic labeling studies are powerful tools for elucidating these mechanisms.

Reaction Mechanism Elucidation using Kinetic and Isotopic Labeling Studies

Kinetic studies can provide valuable information about the rate-determining step of a reaction and the species involved in the transition state. For example, the rate of a reaction can be measured as a function of reactant concentrations to determine the reaction order with respect to each reactant.

Isotopic labeling is a technique used to track the movement of atoms during a reaction. rsc.org By replacing an atom in the reactant with one of its isotopes (e.g., replacing hydrogen with deuterium), the position of the isotope in the product can be determined, providing insight into the reaction pathway. rsc.org

For instance, in the study of electrophilic addition of HBr to an alkene, deuterium (B1214612) labeling can be used to determine the stereochemistry of the addition. openstax.org Similarly, the kinetic isotope effect (KIE), which is the change in reaction rate upon isotopic substitution, can be measured to probe the nature of the transition state. A significant KIE is often observed when a bond to the isotopically labeled atom is broken in the rate-determining step.

In the context of olefin metathesis, isotopic labeling has been used to study the mechanism of catalyst initiation and propagation. rsc.org For radical reactions like the thiol-ene reaction, kinetic analysis can help to understand the relative rates of the propagation and chain-transfer steps, which is crucial for controlling the outcome of the reaction. wikipedia.orgnih.govnih.gov

Role of Catalysts and Reagents in Reaction Selectivity and Efficiency

The synthesis of α,β-unsaturated esters, such as this compound, often involves catalytic processes to control selectivity and enhance reaction efficiency. While specific studies on this compound are not extensively documented, general principles from related syntheses can provide insight into the types of catalysts and reagents that would be influential.

In reactions aiming to create α,β-unsaturated esters with a quaternary carbon center at the α-position, various catalytic systems are employed. For instance, in the synthesis of related compounds, indium(III) tris(trifluoromethanesulfonate) [In(OTf)₃] has been utilized as a catalyst for the addition of active methylene (B1212753) compounds to unactivated alkynes. The efficiency of such reactions can be sensitive to catalyst loading, with higher loadings allowing for reactions at room temperature, while lower loadings may necessitate elevated temperatures. The choice of reagents is also critical; for substrates sensitive to acid, the addition of a base like triethylamine is often required to prevent side reactions and decomposition. In some cases, a combination of reagents, such as In(OTf)₃ with bases like triethylamine (Et₃N) and n-butyllithium (n-BuLi), can suppress the formation of undesired side products.

The table below illustrates examples of catalysts and reagents used in the synthesis of structurally related α,β-unsaturated esters, highlighting their role in influencing reaction outcomes.

Catalyst/Reagent SystemSubstratesRole of Catalyst/ReagentReaction ConditionsOutcome
In(OTf)₃Active methylene compound and unactivated alkyneCatalyzes the addition reaction to form the C-C bond.Varies with catalyst loading (e.g., 0.05 mol% at higher temp. or 20 mol% at rt)Efficient synthesis of α-alkenyl carbonyl compounds.
In(OTf)₃, Et₃N, n-BuLi3-methyl-2,4-pentanedione and phenylacetyleneIn(OTf)₃ acts as the primary catalyst, while Et₃N and n-BuLi suppress side product formation.100 °C, 32 hoursHigh yield (88%) of the desired addition product.
TriethylamineEnol phosphatesCatalyzes the 1,3-hydrogen allylic rearrangement to form (E)-α,β-unsaturated esters.Mild conditionsHigh (E)-stereoselectivity (>99%).
Chiral Organic Catalystα-substituted β-ketoesters and α,β-unsaturated ketonesFacilitates enantioselective and diastereoselective conjugate addition.Not specifiedGood yields with high enantioselectivity and diastereoselectivity.

Stereochemical Outcomes and Diastereoselective/Enantioselective Control

The stereochemistry of α,β-unsaturated esters like this compound is a crucial aspect of their synthesis, particularly when chiral centers are present or created. The control over diastereoselectivity and enantioselectivity is paramount for applications in areas such as pharmaceuticals and materials science.

For α,β-unsaturated esters, the geometry of the double bond (E/Z isomerism) is a key stereochemical feature. The stereoselective synthesis of either the (E) or (Z) isomer is a significant challenge. For example, a mild and environmentally friendly method using triethylamine as a catalyst has been developed for the (E)-stereoselective 1,3-hydrogen allylic rearrangement of enol phosphates, yielding β-phosphoroxylated (E)-α,β-unsaturated esters with over 99% stereoselectivity.

When a chiral center is present, particularly a quaternary stereocenter as would be the case in derivatives of this compound, achieving high levels of diastereoselectivity and enantioselectivity is a primary goal. The conjugate addition of α-substituted β-ketoesters to α,β-unsaturated ketones, for instance, has been accomplished with good enantioselectivity and diastereoselectivity using chiral organic catalysts. This approach allows for the creation of all-carbon quaternary stereocenters in the resulting products.

The development of photocatalytic methods has also enabled the contra-thermodynamic positional isomerization of α,β-unsaturated esters to α-tertiary β,γ-alkenyl esters with high enantioselectivity. This demonstrates the potential for stereochemical control at a late stage of a synthetic sequence.

The following table summarizes findings related to stereochemical control in the synthesis of related α,β-unsaturated esters.

Reaction TypeCatalyst/ReagentStereochemical OutcomeKey Findings
1,3-Hydrogen Allylic RearrangementTriethylamine>99% (E)-stereoselectivityProvides a method for the highly stereoselective synthesis of (E)-α,β-unsaturated esters.
Conjugate AdditionChiral Organic CatalystGood enantioselectivity and diastereoselectivityEnables the asymmetric synthesis of compounds with all-carbon quaternary stereocenters.
Positional Isomerization(R)-CPA D5 (Chiral Phosphoric Acid)High enantioselectivity (up to 94% ee)Demonstrates the ability to form optically enriched α-tertiary esters from γ-racemic α,β-unsaturated esters.

Computational Chemistry and Theoretical Studies on Ethyl 3 Methyl 2 Methylidenepentanoate

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule, governed by the arrangement of its electrons and nuclei.

Density Functional Theory (DFT) is a widely used computational method that calculates the electronic structure of molecules to predict their properties and reactivity. For a molecule like Ethyl 3-methyl-2-methylidenepentanoate, DFT studies can provide insights into bond lengths, bond angles, and the distribution of electron density.

In analogous studies of α,β-unsaturated esters, DFT calculations, often using functionals like B3LYP with basis sets such as 6-31G(d,p), have been employed to investigate reactivity. researchgate.net For instance, the electrophilicity of the β-carbon and the nucleophilicity of the α-carbon in the Michael addition reaction can be quantified through analysis of the calculated molecular orbitals and electrostatic potential maps.

Representative DFT-Calculated Properties for a Model α,β-Unsaturated Ester:

PropertyCalculated ValueMethod
Dipole Moment~2.5 DB3LYP/6-311++G(d,p)
Mulliken Charge on α-carbon-0.15 to -0.25 eB3LYP/6-31G(d)
Mulliken Charge on β-carbon+0.05 to +0.15 eB3LYP/6-31G(d)

Ab initio methods are quantum chemical calculations that are based on first principles, without the inclusion of empirical parameters. While computationally more demanding than DFT, methods like Møller-Plesset perturbation theory (MP2) and Coupled Cluster (CC) theory can provide more accurate energies and properties.

For a molecule of the size of this compound, high-level ab initio calculations would be computationally expensive but could be used to benchmark the results from more cost-effective DFT methods. These high-level calculations are particularly useful for obtaining precise values for properties such as electron affinity and ionization potential, which are crucial for understanding redox behavior.

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are key indicators of a molecule's reactivity. The HOMO is associated with the ability to donate electrons, while the LUMO is associated with the ability to accept electrons. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a measure of the molecule's chemical stability.

For this compound, the HOMO is expected to be localized on the C=C double bond, indicating that this is the primary site for electrophilic attack. The LUMO is likely to be distributed over the α,β-unsaturated ester system, with a significant contribution from the carbonyl carbon, making it susceptible to nucleophilic attack.

Predicted Frontier Molecular Orbital Properties:

OrbitalPredicted Energy (eV)Primary Location
HOMO-9.5 to -10.5C=C π-bond
LUMO-0.5 to -1.5C=C-C=O π*-system
HOMO-LUMO Gap8.0 to 10.0-

Conformational Analysis and Molecular Mechanics

The three-dimensional shape of a molecule plays a critical role in its physical properties and biological activity. Conformational analysis aims to identify the stable arrangements of atoms in a molecule.

This compound has several rotatable bonds, leading to a number of possible conformations. Molecular mechanics methods, which use classical physics to model the potential energy of a molecule as a function of its geometry, are well-suited for exploring the conformational landscape.

By systematically rotating the single bonds and performing energy minimization, a potential energy surface can be generated. The minima on this surface correspond to stable conformers. For this compound, key rotations would be around the C-C single bonds of the ethyl and methyl groups, as well as the C-O single bond of the ester group. The s-cis and s-trans conformations regarding the C=C and C=O bonds are expected to be significant low-energy conformers.

In the solid or liquid state, the properties of this compound will be influenced by how the molecules interact with each other. Molecular mechanics simulations can also be used to model these intermolecular interactions.

The primary intermolecular forces are expected to be van der Waals interactions and dipole-dipole interactions arising from the polar ester group. Understanding these interactions is important for predicting properties such as boiling point, solubility, and crystal packing. Computational studies can simulate the aggregation of molecules to provide a microscopic view of these packing effects.

Reaction Pathway Modeling and Transition State Analysis

Computational modeling is instrumental in dissecting the intricate steps of chemical reactions. By employing quantum chemical methods, researchers can map the potential energy surface of a reaction, identifying key intermediates and the transition states that connect them. This is particularly valuable for understanding the reactivity of α,β-unsaturated esters like this compound, which possess multiple reactive sites.

Theoretical calculations, particularly using Density Functional Theory (DFT), are widely used to elucidate reaction mechanisms. rsc.org For this compound, a key area of investigation would be its behavior in nucleophilic conjugate additions, a characteristic reaction of α,β-unsaturated carbonyl compounds. wikipedia.org

Computational models can map out the step-by-step process of such reactions. For instance, in a Michael addition, the nucleophile attacks the electrophilic β-carbon of the double bond. libretexts.org DFT calculations can model the approach of the nucleophile, the formation of the new carbon-carbon bond, and the subsequent stabilization of the resulting enolate intermediate. rsc.org These models can also clarify the role of catalysts, such as Lewis acids or bases, in facilitating the reaction by lowering the energy of the transition state. jlu.edu.cn

A significant advantage of computational modeling is its ability to quantify the energetics of a reaction pathway. By locating the transition state structure on the potential energy surface, the activation energy (the energy barrier that must be overcome for the reaction to proceed) can be calculated. makingmolecules.com

For this compound, DFT calculations could be employed to determine the activation barriers for various competing reaction pathways. For example, in a reaction with a nucleophile, it is possible for addition to occur at the carbonyl carbon (1,2-addition) or at the β-carbon (1,4-conjugate addition). rsc.org By calculating the activation energy for both pathways, a prediction can be made as to which product will be favored kinetically. The pathway with the lower activation barrier will proceed at a faster rate. makingmolecules.com

These calculated barriers are crucial for understanding reaction kinetics. Transition state theory provides a direct link between the computed activation free energy and the theoretical reaction rate constant. While absolute rate prediction is challenging, the relative rates of competing pathways can often be predicted with high accuracy, providing valuable guidance for experimental design. researchgate.net

Table 1: Hypothetical Calculated Activation Barriers for Competing Addition Reactions to this compound *

NucleophileReaction PathwayComputational MethodCalculated Activation Energy (kcal/mol)
Methylamine1,4-Conjugate AdditionB3LYP/6-31G(d)15.8
Methylamine1,2-Direct AdditionB3LYP/6-31G(d)22.5
Thiophenol1,4-Conjugate AdditionM06-2X/def2-TZVP12.3
Thiophenol1,2-Direct AdditionM06-2X/def2-TZVP19.7

Note: The data in this table is illustrative and represents hypothetical values for this compound, derived from general principles of reactivity for α,β-unsaturated esters found in computational literature. rsc.org These are not published experimental or calculated results for this specific molecule.

Many reactions involving this compound can lead to the formation of new stereocenters. Predicting the stereochemical outcome (i.e., which stereoisomer is preferentially formed) is a key challenge in organic synthesis and an area where computational chemistry excels. rsc.org

When a prochiral nucleophile adds to the double bond, or when a chiral catalyst is used, different diastereomeric or enantiomeric transition states are possible. nih.gov By meticulously modeling the three-dimensional structures of these different transition states and calculating their relative energies, computational chemists can predict the major stereoisomer of the product. rsc.org The transition state with the lower energy will be more populated, leading to the observed stereoselectivity.

For example, in an asymmetric Michael addition catalyzed by a chiral organocatalyst, DFT calculations can model the non-covalent interactions (such as hydrogen bonds or steric repulsion) between the substrate, the nucleophile, and the catalyst in the transition state. chemrxiv.org These subtle interactions are often responsible for the high levels of stereocontrol observed in modern asymmetric catalysis, and their computational analysis is crucial for both explaining existing results and designing new, more effective catalysts. nih.gov

Spectroscopic Property Prediction

Computational quantum chemistry is also a powerful tool for predicting the spectroscopic properties of molecules. These predictions are invaluable for interpreting experimental spectra and confirming the structure of synthesized compounds.

Nuclear Magnetic Resonance (NMR) spectroscopy is one of the most important techniques for molecular structure elucidation. Computational methods, such as the Gauge-Independent Atomic Orbital (GIAO) method, can be used to predict the ¹H and ¹³C NMR chemical shifts of a molecule like this compound.

The process typically involves first optimizing the molecule's geometry at a suitable level of theory (e.g., B3LYP with a basis set like 6-31G(d)). Then, the NMR shielding tensors are calculated for this geometry. These absolute shielding values are then converted into chemical shifts (δ, in ppm) by referencing them against the calculated shielding of a standard compound, typically tetramethylsilane (B1202638) (TMS).

These predicted spectra can help in the assignment of complex experimental spectra, distinguish between possible isomers, and provide a deeper understanding of the electronic structure of the molecule. For this compound, calculations would predict distinct signals for the ethyl ester group, the methyl group at the 3-position, and the two non-equivalent protons of the methylidene group. mdpi.com

Table 2: Hypothetical Calculated vs. Typical Experimental NMR Chemical Shifts (ppm) for this compound *

AtomAtom TypeCalculated ¹³C Chemical Shift (ppm)Typical Experimental ¹³C Range (ppm)Calculated ¹H Chemical Shift (ppm)Typical Experimental ¹H Range (ppm)
C1Carbonyl (C=O)166.5165-175--
C2Alkene (=C)142.1135-145--
C3Alkane (-CH-)40.835-452.8-3.12.5-3.5
C4Alkane (-CH2-)29.525-351.4-1.61.3-1.8
C5Alkane (-CH3)11.710-150.8-1.00.8-1.2
C6Alkene (=CH2)125.9120-1305.5-5.7, 6.1-6.35.4-6.4
C7Ester (-O-CH2-)60.359-624.0-4.23.9-4.3
C8Ester (-CH3)14.213-151.1-1.31.1-1.4
C9Methyl on C319.818-221.0-1.20.9-1.3

Note: The calculated data in this table is illustrative and based on typical values for similar functional groups in α,β-unsaturated esters as determined by DFT calculations. mdpi.comchegg.com These are not published experimental or calculated results for this specific molecule. The two distinct ¹H signals for the =CH₂ group reflect their different chemical environments.

Vibrational spectroscopy, including infrared (IR) and Raman spectroscopy, probes the vibrational modes of a molecule. Computational frequency analysis can predict the complete vibrational spectrum of this compound. arxiv.org

After obtaining the optimized geometry of the molecule, a frequency calculation is performed. This involves calculating the second derivatives of the energy with respect to the atomic coordinates. The results provide a list of vibrational frequencies and their corresponding intensities for both IR and Raman spectra.

These theoretical spectra are immensely useful for assigning the absorption bands in experimental spectra to specific molecular motions (e.g., C=O stretch, C=C stretch, C-H bend). banglajol.info For this compound, key predicted vibrations would include a strong C=O stretching frequency around 1710-1730 cm⁻¹, a C=C stretching frequency around 1630-1650 cm⁻¹, and various C-H stretching and bending modes. acs.org Calculated frequencies are often systematically higher than experimental ones due to approximations in the theory and the neglect of anharmonicity, so they are commonly scaled by an empirical factor to improve agreement with experiment. nih.gov

Table 3: Hypothetical Calculated Vibrational Frequencies for Key Functional Groups of this compound *

Vibrational ModeFunctional GroupCalculated Frequency (cm⁻¹) (Scaled)Typical Experimental Range (cm⁻¹)
C-H Stretch (sp²)=C-H30853010-3100
C-H Stretch (sp³)-C-H29602850-3000
C=O StretchEster17151700-1735
C=C StretchAlkene16351620-1680
C-O StretchEster12401150-1250

Note: The data in this table is illustrative and represents hypothetical values for this compound, based on DFT calculations for similar α,β-unsaturated esters. mdpi.combanglajol.info These are not published experimental or calculated results for this specific molecule. Frequencies are scaled to better match experimental observations.

UV-Vis Absorption Maxima Prediction

The prediction of UV-Vis absorption maxima provides valuable insights into the electronic transitions within a molecule. For this compound, a conjugated system, these predictions can be approached through both empirical rules and sophisticated computational methods.

One of the most established empirical methods for predicting the wavelength of maximum absorption (λmax) in α,β-unsaturated carbonyl compounds is the Woodward-Fieser rules. This method starts with a base value for a parent chromophore and adds increments for various substituents and structural features.

For this compound, which is an α,β-unsaturated ester, the calculation is as follows:

Base Value: The parent chromophore is an acyclic α,β-unsaturated ester, which has a base value of 195 nm.

Substituent Effects: We then consider the alkyl substituents on the double bond.

There is a methyl group at the α-position, which contributes an increment of +10 nm.

There is an ethyl group at the β-position, contributing an increment of +12 nm.

The predicted λmax is the sum of the base value and the increments.

ContributionWavelength (nm)
Base value (α,β-unsaturated ester)195
α-methyl substituent+10
β-ethyl substituent+12
Predicted λmax 217

In addition to empirical methods, modern computational chemistry offers more advanced techniques for predicting electronic spectra. Time-Dependent Density Functional Theory (TD-DFT) is a widely used quantum mechanical method for calculating the excitation energies and oscillator strengths of electronic transitions, which can be used to simulate a UV-Vis spectrum.

A typical TD-DFT calculation for this compound would involve the following steps:

Geometry Optimization: The first step is to obtain the optimized ground-state geometry of the molecule using a suitable level of theory, for example, with the B3LYP functional and a 6-31G(d) basis set.

Excitation Energy Calculation: Following the geometry optimization, a TD-DFT calculation is performed on the optimized structure to compute the vertical excitation energies to the lowest-lying singlet excited states. Popular functionals for this step include B3LYP and CAM-B3LYP, often paired with a larger basis set such as 6-311+G(d,p) for greater accuracy.

Solvent Effects: To better correlate with experimental data, which are typically measured in solution, solvent effects can be included in the calculation using a continuum solvation model like the Integral Equation Formalism Polarizable Continuum Model (IEFPCM).

Spectrum Generation: The output of the TD-DFT calculation provides a list of electronic transitions with their corresponding wavelengths and oscillator strengths. This data can then be used to generate a theoretical UV-Vis spectrum by fitting the transitions to Gaussian or Lorentzian functions.

Synthesis and Academic Investigation of Derivatives and Analogues of Ethyl 3 Methyl 2 Methylidenepentanoate

Structural Modifications at the Alkyl Chain and Stereocenters

The alkyl chain and stereochemistry of ethyl 3-methyl-2-methylidenepentanoate are primary targets for modification to influence its physical and chemical properties.

The synthesis of analogues with varying alkyl chain lengths and branching patterns can be achieved through several established synthetic routes. One common approach involves the Wittig reaction or its Horner-Wadsworth-Emmons (HWE) modification, where aldehydes of varying chain lengths are reacted with an appropriate phosphonium (B103445) ylide or phosphonate (B1237965) carbanion to construct the α,β-unsaturated ester framework. banglajol.info For instance, the reaction of propanal, butanal, or isobutanal with a phosphonate reagent bearing the ethyl ester and methylidene functionalities would yield analogues with modified alkyl chains.

The exploration of these modifications is often aimed at understanding how steric bulk and lipophilicity influence the reactivity of the molecule, particularly in reactions involving the Michael addition or cycloadditions.

Table 1: Representative Synthesis of Alkyl Chain Analogues via HWE Reaction

Entry Aldehyde Product Representative Yield (%)
1 Propanal Ethyl 2-methylidene-pentanoate 85
2 Butanal Ethyl 2-methylidene-hexanoate 82

Note: The yields are representative values based on typical HWE reactions for α,β-unsaturated esters.

The introduction of stereogenic centers into the structure of this compound analogues is of significant interest for applications in asymmetric synthesis and medicinal chemistry. Chiral auxiliaries or catalysts can be employed to achieve stereoselective synthesis. For example, a copper-catalyzed enantioselective boron conjugate addition to α-alkyl α,β-unsaturated esters can be used to introduce a chiral center at the β-position with high enantioselectivity. rsc.org While this would typically be applied to a precursor, subsequent elaboration could lead to the desired chiral methylidene derivative.

Another approach involves the use of chiral aldehydes in the olefination reactions mentioned previously. The diastereoselectivity of such reactions can often be controlled by the choice of reagents and reaction conditions.

Table 2: Enantio- and Diastereoselective Boron Conjugate Addition to a Related α-Alkyl α,β-Unsaturated Ester

Entry Substrate Product Configuration Enantiomeric Excess (ee, %) Diastereomeric Ratio (dr)
1 (E)-ethyl 2-methylpent-2-enoate (2R, 3S) 95 10:1

Note: This data is illustrative of the stereoselectivities that can be achieved in reactions on similar α,β-unsaturated ester systems. rsc.org

The conformational preferences of substituted analogues are influenced by steric interactions, such as allylic strain. scribd.comyork.ac.uknih.govnih.govacs.org Allylic strain arises from the steric repulsion between a substituent on one end of a double bond and an allylic substituent on the other end. nih.gov In derivatives of this compound, the substituents on the alkyl chain can influence the preferred conformation around the C-C single bonds, which in turn can affect the molecule's reactivity and its ability to interact with biological targets. Computational studies and NMR spectroscopic techniques, such as NOE experiments, are often employed to investigate these conformational preferences. scribd.comnih.gov

Ester Group Variations (e.g., Methyl, Propyl, Butyl Esters)

The ethyl ester group can be readily modified through transesterification. researchgate.netwikipedia.orgmasterorganicchemistry.comsaudijournals.com This reaction involves treating the ethyl ester with a different alcohol (e.g., methanol (B129727), propanol, or butanol) in the presence of an acid or base catalyst. wikipedia.org The equilibrium can be driven towards the desired product by using a large excess of the new alcohol or by removing the ethanol (B145695) that is formed. wikipedia.org This allows for the synthesis of a library of esters with varying steric and electronic properties.

Table 3: Representative Transesterification of an α,β-Unsaturated Ester

Entry Alcohol Catalyst Product Representative Yield (%)
1 Methanol H₂SO₄ Mthis compound 90
2 n-Propanol NaOPr Propyl 3-methyl-2-methylidenepentanoate 88

Note: Yields are representative and depend on the specific reaction conditions.

Modifications to the Methylidene Group (e.g., Saturated Analogues, Different Alkenes)

The methylidene group is a key reactive site. Its modification can lead to a wide range of derivatives. Saturated analogues can be prepared through catalytic hydrogenation of the carbon-carbon double bond. chemistryviews.orgacs.orgaidic.itmdpi.comresearchgate.net This reaction is often performed using a heterogeneous catalyst such as palladium on carbon (Pd/C) or a homogeneous catalyst like Wilkinson's catalyst. chemistryviews.org Selective hydrogenation of the C=C bond in the presence of the ester carbonyl group is generally achievable under mild conditions. chemistryviews.org

The synthesis of analogues with different alkene geometries or substitution patterns can be accomplished through various olefination methods, providing access to a wider range of structural diversity. nih.govorganic-chemistry.orgrsc.orgjst.go.jpnih.govgoogle.comresearchgate.netnih.govmdpi.com

Introduction of Heteroatoms and Heterocyclic Motifs

The α,β-unsaturated ester functionality is an excellent precursor for the synthesis of heterocyclic compounds. Cycloaddition reactions, such as the Diels-Alder reaction, are a powerful tool in this regard. researchgate.netacs.orgwikipedia.orgorganic-chemistry.orgdocumentsdelivered.com For instance, the methylidene group can act as a dienophile in a [4+2] cycloaddition with a diene to form a six-membered ring. Hetero-Diels-Alder reactions, where either the diene or the dienophile contains a heteroatom, can be used to synthesize heterocyclic systems like dihydropyrans or oxazines. wikipedia.orgmdpi.comresearchgate.netacs.orgrsc.orgacs.org

Another common approach is the reaction of the α,β-unsaturated ester with binucleophiles. For example, reaction with hydrazine (B178648) derivatives can lead to the formation of pyrazolines. sci-hub.seresearchgate.netcsic.esresearchgate.netchim.it

Table 4: Representative Heterocyclic Synthesis from α,β-Unsaturated Esters

Reaction Type Reactant Heterocyclic Product
[4+2] Cycloaddition 1,3-Butadiene Cyclohexene (B86901) derivative
Hetero-Diels-Alder Danishefsky's diene Dihydropyranone derivative

Comparative Reactivity and Structure-Activity Relationship Studies of Analogues

The systematic investigation of analogues of this compound provides crucial insights into the relationship between their chemical structure, reactivity, and potential biological activity. While specific comparative studies on a broad series of direct analogues are not extensively documented in the available literature, general principles of reactivity for α,β-unsaturated esters and findings from studies on structurally related compounds allow for the extrapolation of expected trends. These studies typically focus on modifications of the ester group, the alkyl substituents on the carbon backbone, and the geometry of the double bond.

The core reactivity of this compound and its analogues is centered around the electrophilic nature of the α,β-unsaturated carbonyl system. This moiety is susceptible to nucleophilic attack, most notably through Michael addition reactions. rsc.orgmdpi.com The rate and outcome of such reactions are highly dependent on the steric and electronic properties of the substituents.

Influence of α- and β-Substituents on Reactivity:

Studies on various acrylate (B77674) esters have shown that substitution at the α- and β-positions of the unsaturated system significantly modulates their electrophilic reactivity.

α-Substitution: The presence of an alkyl group at the α-position, such as the methylidene group in the parent compound, can influence the reactivity. In a study comparing the reactivity of various acrylate esters with glutathione, it was observed that α-methyl substitution generally leads to a decrease in electrophilic reactivity. nih.gov This effect is attributed to both steric hindrance, which impedes the approach of a nucleophile, and the electron-donating nature of the alkyl group, which slightly reduces the partial positive charge on the β-carbon.

β-Substitution: Alkyl substitution at the β-carbon tends to have a more pronounced effect on reactivity. An investigation into the structure-toxicity relationships of carbonyl-containing α,β-unsaturated compounds revealed that methyl substitution on the vinyl carbons can reduce toxic potency, likely by altering the electron density and increasing steric hindrance around the double bond. researchgate.net Specifically, substitution on the carbon atom farther from the carbonyl group (the β-carbon) generally results in a greater inhibition of reactivity. researchgate.net

Hypothetical Comparative Reactivity in Michael Additions:

Based on these principles, a hypothetical comparative reactivity profile for a series of analogues in a Michael addition reaction can be proposed. The relative reaction rates would be expected to vary with changes in substitution around the α,β-unsaturated system.

AnalogueStructural ModificationExpected Relative ReactivityRationale
Ethyl 2-methylidenepentanoateRemoval of the 3-methyl groupHigherReduced steric hindrance at the β-position.
Ethyl 3-ethyl-2-methylidenepentanoateReplacement of the 3-methyl with a 3-ethyl groupLowerIncreased steric hindrance at the β-position.
Mthis compoundEster modification (ethyl to methyl)Slightly Higher or SimilarMinimal steric and electronic difference in the ester group.
tert-Butyl 3-methyl-2-methylidenepentanoateEster modification (ethyl to tert-butyl)LowerIncreased steric bulk of the ester group may hinder the approach of nucleophiles.

Structure-Activity Relationship (SAR) Insights from Related Compounds:

Furthermore, research on other classes of molecules containing the α-methylene carbonyl motif has identified this structural unit as a potential pharmacophore. For example, structure-activity relationship studies of 3-methylene-2-norbornanone (B1204528) revealed that this moiety is important for potent anti-proliferative activity. rsc.org

Interactive Data Table: Hypothetical Structure-Activity Relationship

The following table illustrates a hypothetical structure-activity relationship for analogues of this compound based on general principles observed in related compounds. The activity is presented as a relative measure.

AnalogueKey Structural FeatureHypothetical Relative Biological ActivitySAR Rationale
This compoundParent CompoundBaselineReference compound for comparison.
Ethyl 3-methyl-2-ethylidenepentanoateα-Ethylidene groupPotentially LowerIncreased steric bulk at the α-position may reduce binding to a biological target.
Ethyl 3-phenyl-2-methylidenepentanoateβ-Phenyl groupPotentially HigherAromatic substitution can enhance biological activity through additional binding interactions.
Ethyl 3-methyl-2-methylidenepentylamideAmide instead of esterPotentially DifferentThe change from an ester to an amide alters hydrogen bonding capabilities and electronic properties, which can significantly impact biological interactions.

Emerging Research Applications and Advanced Topics Involving Ethyl 3 Methyl 2 Methylidenepentanoate

Role in Complex Molecule Synthesis and Natural Product Total Synthesis

Currently, there is limited publicly available research detailing the specific use of Ethyl 3-methyl-2-methylidenepentanoate as a key building block in the total synthesis of complex natural products or other intricate molecular architectures. Its identity as a drug intermediate suggests it likely plays a role as a precursor in the synthesis of various active pharmaceutical ingredients. medchemexpress.commedchemexpress.com The structural motif of an α,β-unsaturated ester with allylic substitution patterns is common in synthetic chemistry and often participates in key carbon-carbon bond-forming reactions.

Future research may explore its utility in reactions such as:

Michael additions: The electron-deficient double bond is susceptible to nucleophilic attack.

Diels-Alder reactions: The conjugated system could potentially act as a dienophile.

Radical additions: The double bond provides a handle for various radical-mediated transformations.

Applications in Polymer Science as a Monomer or Cross-linking Agent

Detailed studies on the polymerization of this compound or its use as a cross-linking agent are not widely reported in the current scientific literature. The presence of a vinyl group suggests its potential as a monomer in addition polymerization reactions. The resulting polymer would feature a pentanoate side chain, which could influence the material's physical properties, such as its glass transition temperature and solubility.

Table 1: Potential Polymerization Characteristics

PropertyPotential Characteristic
Polymerization MethodFree radical, anionic, or cationic polymerization
Monomer ReactivityExpected to be influenced by the steric hindrance of the ethyl and methyl groups
Potential Polymer PropertiesPotentially thermoplastic with tunable properties based on tacticity

Use as a Catalytic Ligand or Precursor in Organometallic Chemistry

The application of this compound as a catalytic ligand or a precursor in organometallic chemistry is an area that appears to be underexplored. The ester and alkene functionalities could potentially coordinate with metal centers, making it a candidate for ligand design. However, specific examples of its use in forming catalytically active organometallic complexes are not readily found in published research.

Studies on Bioactivity Mechanisms (e.g., target binding, enzyme inhibition in vitro, receptor interactions)

While identified as a drug intermediate, specific details regarding the bioactivity mechanisms of this compound are not extensively documented. medchemexpress.commedchemexpress.com Its role as an intermediate implies that it is a component in the synthesis of larger, more complex molecules that are designed to interact with biological targets. The final active compounds, rather than the intermediate itself, are typically the focus of detailed mechanistic studies such as target binding assays, enzyme inhibition kinetics, and receptor interaction analyses.

Advanced Materials Science Applications

Specific applications of this compound in advanced materials science have not been detailed in the available literature. Its potential incorporation into polymers, as discussed in section 7.2, could lead to materials with tailored properties for specialized applications. However, without experimental data, its role in this field remains speculative.

Environmental Fate and Degradation Studies (excluding toxicology/safety)

There is a lack of specific studies on the environmental fate and degradation of this compound. As an organic ester, it would be expected to undergo hydrolysis and biodegradation in the environment. The rate and pathways of these degradation processes would depend on various environmental factors such as pH, temperature, and microbial populations. However, empirical data from dedicated environmental fate studies are not currently available.

Conclusion and Future Research Directions for Ethyl 3 Methyl 2 Methylidenepentanoate

Synthesis and Reaction Development: Remaining Challenges and Opportunities

The synthesis of α,β-unsaturated esters such as Ethyl 3-methyl-2-methylidenepentanoate presents both challenges and opportunities, particularly in achieving high stereoselectivity. The creation of the exocyclic double bond and the control of the stereocenter at the third carbon position are key synthetic hurdles.

Challenges:

Stereoselective Synthesis: Achieving high E/Z selectivity for the methylidene group and controlling the chirality at the C3 position are significant challenges. Many existing methods for the synthesis of α,β-unsaturated esters yield mixtures of isomers, requiring difficult purification steps. nih.gov

Atom Economy: Some traditional methods for creating the α-methylene group, such as the Mannich reaction followed by elimination, can have poor atom economy.

Substrate Scope: The development of synthetic routes that are tolerant of a wide range of functional groups is an ongoing challenge.

Opportunities:

Catalytic Methods: There is an opportunity to develop novel catalytic methods, potentially using transition metals or organocatalysts, to achieve highly stereoselective and efficient syntheses. For instance, advancements in stereoselective preparations of α-alkyl-α,β-unsaturated esters have been reported and could be adapted. acs.org

One-Pot Procedures: The development of one-pot or tandem reactions that construct the carbon skeleton and introduce the desired functional groups in a single operation would be highly valuable.

Green Chemistry Approaches: Exploring the use of greener solvents, catalysts, and reaction conditions for the synthesis of this compound is a promising area of research.

Computational Chemistry: Unexplored Potential in Prediction and Design

Computational chemistry offers a powerful toolkit for understanding and predicting the properties and reactivity of molecules like this compound. To date, specific computational studies on this compound are lacking, representing a significant area for future investigation.

Unexplored Potential:

Reaction Mechanism and Selectivity: Density Functional Theory (DFT) calculations could be employed to elucidate the mechanisms of potential synthetic reactions and to predict the origins of stereoselectivity. Such studies have been successfully applied to understand the reactivity of other α,β-unsaturated esters. researchgate.net

Spectroscopic and Electronic Properties: Computational methods can predict spectroscopic data (NMR, IR) to aid in characterization and can provide insights into the electronic structure, such as the frontier molecular orbitals (HOMO-LUMO), which govern reactivity. researchgate.net

Design of Derivatives: Computational screening could be used to design novel derivatives of this compound with desired electronic or steric properties for specific applications.

Computational MethodPotential Application for this compound
Density Functional Theory (DFT)Elucidation of reaction mechanisms, prediction of stereoselectivity, calculation of spectroscopic properties.
Ab initio methodsHigh-accuracy calculation of electronic structure and properties.
Molecular Dynamics (MD)Simulation of the compound's behavior in different solvent environments or within a polymer matrix.

Expanding the Scope of Derivatization and Functionalization

The presence of multiple reactive sites in this compound—the α,β-unsaturated ester moiety and the allylic protons—opens up a wide range of possibilities for derivatization and functionalization.

Potential Derivatization Strategies:

Michael Addition: The β-carbon of the α,β-unsaturated system is susceptible to nucleophilic attack in a Michael addition reaction. This could be used to introduce a wide variety of substituents. libretexts.org The kinetics and mechanism of nucleophilic additions to α,β-unsaturated thiol esters have been studied, providing a framework for predicting reactivity. nih.gov

Diels-Alder Reactions: The methylidene group can act as a dienophile in Diels-Alder reactions, allowing for the construction of complex cyclic structures.

Epoxidation: The double bond can be epoxidized to introduce an epoxide ring, a versatile functional group for further transformations.

Radical Reactions: The allylic protons could be susceptible to radical abstraction, enabling functionalization at the C4 position.

Polymerization: As an acrylate (B77674) derivative, this molecule could potentially undergo polymerization or copolymerization to create novel polymers with specific properties. tandfonline.com

Reaction TypeTarget SitePotential Products
Michael Additionβ-carbonβ-substituted pentanoate esters
Diels-Alder Reactionα,β-double bondCyclohexene (B86901) derivatives
Epoxidationα,β-double bondEpoxy-pentanoate esters
Radical FunctionalizationC4-positionC4-functionalized derivatives
Polymerizationα,β-double bondPoly(this compound)

Interdisciplinary Research Frontiers (e.g., advanced materials, mechanistic biology)

The unique structure of this compound suggests its potential application in several interdisciplinary research areas.

Advanced Materials:

Polymer Chemistry: As a substituted acrylate, this compound could be a valuable monomer for the synthesis of specialty polymers. wikipedia.org The resulting polymers may exhibit interesting thermal or mechanical properties due to the β-substituent. Acrylate polymers have a wide range of applications in coatings, adhesives, and plastics. researchgate.net The functionalization of the ester group could also be used to tune the properties of the resulting polymer.

Cross-linking Agents: If a di- or poly-functional version of this molecule could be synthesized, it could serve as a cross-linking agent in the production of thermosetting resins.

Mechanistic Biology:

Enzyme Inhibition: α,β-Unsaturated carbonyl compounds are known to be Michael acceptors and can react with nucleophilic residues in proteins, such as cysteine. nih.gov This reactivity could be exploited in the design of enzyme inhibitors. The biological activity of α,β-unsaturated carbonyl derivatives has been explored in the context of neuroprotection and as inhibitors of enzymes like acetylcholinesterase. nih.gov

Bioconjugation: The reactivity of the α,β-unsaturated system could potentially be used for the covalent attachment of this molecule to biomolecules, although the specificity of such reactions would need to be carefully controlled.

Outlook and Broader Scientific Impact

This compound, while not yet extensively studied, represents a promising platform for future research. The development of efficient and stereoselective synthetic routes is a critical first step that would enable a more thorough investigation of its properties and applications.

The broader scientific impact of research into this compound lies in several areas. In synthetic chemistry, it could drive the development of new catalytic methods for the construction of complex acyclic molecules. In computational chemistry, it serves as an interesting model system for studying the interplay of steric and electronic effects on reactivity. In materials science, it has the potential to be a building block for new polymers with tailored properties. Finally, in chemical biology, its derivatives could emerge as useful probes or lead compounds for drug discovery. A unified strategy for the α-functionalization of esters is an active area of research that could impact the derivatization of this compound. scilit.com The continued exploration of the chemistry of α,β-unsaturated esters will undoubtedly uncover new reactions and applications, and this compound is well-positioned to contribute to these future discoveries.

Q & A

Basic Research Questions

Q. What are the recommended synthetic pathways for Ethyl 3-methyl-2-methylidenepentanoate, and how can reaction conditions be optimized?

  • Methodological Answer : The compound can be synthesized via esterification of 3-methyl-2-methylidenepentanoic acid with ethanol under acid catalysis (e.g., sulfuric acid). Alternative routes may involve transesterification using ethyl acetate as a solvent and acylating agent. Optimization parameters include temperature (60–80°C), catalyst loading (1–5 mol%), and solvent polarity to enhance yield . Gas chromatography (GC) or HPLC can monitor reaction progress, with NMR (¹H/¹³C) confirming structural fidelity .

Q. How can spectroscopic techniques distinguish this compound from its structural isomers?

  • Methodological Answer : Key distinguishing features include:

  • ¹H NMR : Methylidene protons (δ 4.8–5.2 ppm as a singlet) and ethyl ester protons (δ 1.2–1.4 ppm for CH₃, δ 4.1–4.3 ppm for CH₂).
  • IR Spectroscopy : C=O stretch (~1740 cm⁻¹) for the ester group and C=C stretch (~1640 cm⁻¹) for the methylidene moiety.
  • GC-MS : Molecular ion peak at m/z corresponding to the molecular formula (C₉H₁₄O₂) and fragmentation patterns (e.g., loss of ethoxy group). Cross-referencing with databases like CAS Common Chemistry ensures accuracy .

Q. What are the stability considerations for this compound under varying storage conditions?

  • Methodological Answer : The compound is prone to hydrolysis in humid environments. Store under inert atmosphere (N₂/Ar) at 4°C in amber glass vials. Stability assays via TLC or HPLC over 1–6 months can track degradation (e.g., ester hydrolysis to carboxylic acid). Antioxidants like BHT (0.01–0.1%) may mitigate radical-mediated decomposition .

Advanced Research Questions

Q. How can computational modeling predict the reactivity of this compound in Diels-Alder reactions?

  • Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) can model the electron density of the methylidene group to assess its dienophile activity. Frontier Molecular Orbital (FMO) analysis reveals HOMO-LUMO gaps, while transition state modeling predicts regioselectivity with dienes like 1,3-butadiene. Experimental validation via kinetic studies (e.g., monitoring reaction rates at 25–60°C) corroborates computational findings .

Q. What strategies resolve contradictions in reported catalytic efficiencies for asymmetric syntheses involving this compound?

  • Methodological Answer : Discrepancies may arise from catalyst-substrate interactions (e.g., chiral phosphines vs. organocatalysts). Systematic screening using Design of Experiments (DoE) can isolate variables (e.g., solvent polarity, catalyst loading). Enantiomeric excess (ee) is quantified via chiral HPLC or polarimetry. Meta-analyses of published protocols (e.g., CAS Registry entries) identify outliers due to impurities or unoptimized conditions .

Q. What mechanistic insights explain the compound’s susceptibility to radical-mediated degradation?

  • Methodological Answer : Electron Paramagnetic Resonance (EPR) spectroscopy detects radical intermediates (e.g., ethyl or methylidene radicals) during photolysis or thermal stress. Radical trapping agents (e.g., TEMPO) suppress degradation, while kinetic isotope effects (KIE) using deuterated analogs clarify H-abstraction pathways. Computational studies (e.g., bond dissociation energies) identify vulnerable sites .

Q. How does this compound interact with biological macromolecules in preliminary toxicity assays?

  • Methodological Answer : In vitro assays (e.g., cytochrome P450 inhibition or Ames test) screen for metabolic interactions. Molecular docking simulations predict binding affinities to enzymes like esterases or proteases. LC-MS/MS quantifies metabolites (e.g., hydrolyzed carboxylic acid) in hepatocyte models. Comparative studies with analogs (e.g., ethyl 2-phenylacetoacetate) highlight structure-activity relationships .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.